molecular formula C13H23NO4 B4192518 ethyl 1-(3-ethoxypropanoyl)-4-piperidinecarboxylate

ethyl 1-(3-ethoxypropanoyl)-4-piperidinecarboxylate

Cat. No. B4192518
M. Wt: 257.33 g/mol
InChI Key: NJEYUUJALXEAER-UHFFFAOYSA-N
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Description

Ethyl 1-(3-ethoxypropanoyl)-4-piperidinecarboxylate, also known as EPPC, is a chemical compound that has been widely studied for its potential therapeutic applications. EPPC belongs to the class of compounds known as piperidinecarboxylates, which have been shown to have a variety of biological activities.

Scientific Research Applications

Ethyl 1-(3-ethoxypropanoyl)-4-piperidinecarboxylate has been studied for its potential therapeutic applications in a variety of diseases. One of the most promising applications of ethyl 1-(3-ethoxypropanoyl)-4-piperidinecarboxylate is in the treatment of Alzheimer's disease. Studies have shown that ethyl 1-(3-ethoxypropanoyl)-4-piperidinecarboxylate has neuroprotective effects and can reduce the production of beta-amyloid, a protein that is associated with the development of Alzheimer's disease.
ethyl 1-(3-ethoxypropanoyl)-4-piperidinecarboxylate has also been studied for its potential anti-inflammatory and analgesic effects. Studies have shown that ethyl 1-(3-ethoxypropanoyl)-4-piperidinecarboxylate can reduce inflammation and pain in animal models of arthritis and other inflammatory diseases.

Mechanism of Action

The exact mechanism of action of ethyl 1-(3-ethoxypropanoyl)-4-piperidinecarboxylate is not fully understood. However, studies have suggested that ethyl 1-(3-ethoxypropanoyl)-4-piperidinecarboxylate may act by inhibiting the production of beta-amyloid and reducing inflammation. ethyl 1-(3-ethoxypropanoyl)-4-piperidinecarboxylate has also been shown to have antioxidant effects, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
ethyl 1-(3-ethoxypropanoyl)-4-piperidinecarboxylate has been shown to have a variety of biochemical and physiological effects. Studies have shown that ethyl 1-(3-ethoxypropanoyl)-4-piperidinecarboxylate can reduce the production of reactive oxygen species, which can cause oxidative damage to cells. ethyl 1-(3-ethoxypropanoyl)-4-piperidinecarboxylate has also been shown to reduce the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using ethyl 1-(3-ethoxypropanoyl)-4-piperidinecarboxylate in lab experiments is its relatively low toxicity. ethyl 1-(3-ethoxypropanoyl)-4-piperidinecarboxylate has been shown to have low toxicity in animal studies, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation of using ethyl 1-(3-ethoxypropanoyl)-4-piperidinecarboxylate in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on ethyl 1-(3-ethoxypropanoyl)-4-piperidinecarboxylate. One area of research is the development of more efficient synthesis methods for ethyl 1-(3-ethoxypropanoyl)-4-piperidinecarboxylate. Another area of research is the optimization of ethyl 1-(3-ethoxypropanoyl)-4-piperidinecarboxylate's therapeutic potential in Alzheimer's disease and other neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of ethyl 1-(3-ethoxypropanoyl)-4-piperidinecarboxylate and its potential applications in other diseases, such as inflammatory bowel disease and cancer.
Conclusion
In conclusion, ethyl 1-(3-ethoxypropanoyl)-4-piperidinecarboxylate is a promising compound that has been studied for its potential therapeutic applications in a variety of diseases. Its neuroprotective, anti-inflammatory, and analgesic effects make it a promising candidate for further development as a therapeutic agent. Further research is needed to fully understand the mechanism of action of ethyl 1-(3-ethoxypropanoyl)-4-piperidinecarboxylate and its potential applications in other diseases.

properties

IUPAC Name

ethyl 1-(3-ethoxypropanoyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-3-17-10-7-12(15)14-8-5-11(6-9-14)13(16)18-4-2/h11H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJEYUUJALXEAER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC(=O)N1CCC(CC1)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(3-ethoxypropanoyl)piperidine-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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